molecular formula C21H19N5O5 B2684687 N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 941934-38-9

N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2684687
CAS No.: 941934-38-9
M. Wt: 421.413
InChI Key: ZZSRSSHFPQLBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic small molecule of significant interest in early-stage pharmaceutical research and discovery. This compound features a hybrid structure incorporating both a quinazoline-2,4-dione core and a 1,2,4-oxadiazole heterocycle, a combination often explored for the development of novel bioactive agents. The quinazoline moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of enzymatic targets. Researchers investigate such structures for their potential role as kinase inhibitors, modulators of GTPase activity, or ligands for various cellular receptors. The 1,2,4-oxadiazole ring is a stable bioisostere for carboxylate and amide groups, frequently utilized to improve a compound's pharmacokinetic properties and membrane permeability. The integration of these two pharmacophores makes this compound a valuable candidate for probing structure-activity relationships (SAR) in the design of new therapeutic agents, particularly in oncology and neurology. Its primary research applications include use as a reference standard in analytical studies, a building block in combinatorial chemistry, and a lead compound in high-throughput screening (HTS) campaigns to identify and validate new biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-13-22-19(31-24-13)12-26-20(28)16-8-3-4-9-17(16)25(21(26)29)11-18(27)23-14-6-5-7-15(10-14)30-2/h3-10H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSRSSHFPQLBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline backbone substituted with a methoxyphenyl group and an oxadiazole moiety. Its molecular formula is C17H18N4O4C_{17}H_{18}N_{4}O_{4}, and its molecular weight is 342.35 g/mol. The presence of both oxadiazole and quinazoline rings suggests a potential for diverse biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells such as HeLa and HCT116.

CompoundCell LineIC50 (μM)Mechanism of Action
37HeLa34Apoptosis induction
37HCT11636Caspase activation

These findings suggest that the compound may act through mechanisms involving mitochondrial membrane potential disruption and caspase pathway activation .

2. Antimicrobial Activity

Compounds containing the oxadiazole ring have demonstrated antimicrobial properties against various pathogens. For example, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations significantly lower than standard antibiotics like chloramphenicol .

PathogenMinimum Inhibitory Concentration (μg/mL)
MRSA4 - 32
E. coli64 - 256

This highlights the potential application of this compound as an antimicrobial agent.

3. Anti-inflammatory Effects

Some studies suggest that compounds with similar structures have anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound appears to promote apoptosis in cancer cells through caspase activation and disruption of mitochondrial integrity.
  • Antimicrobial Action : The oxadiazole moiety contributes to membrane disruption in bacterial cells.
  • Anti-inflammatory Pathways : It may modulate inflammatory pathways by inhibiting key mediators involved in inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

  • Case Study on Anticancer Activity : A study involved testing a series of quinazoline derivatives against multiple cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring enhanced cytotoxicity significantly compared to unmodified compounds.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The results showed that certain substitutions increased activity against MRSA and other resistant strains.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline moieties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • In vitro Studies : Research has demonstrated that similar oxadiazole derivatives have shown IC50 values ranging from 0.67 to 0.87 µM against prostate and colon cancer cell lines, suggesting potent anticancer activity .
  • National Cancer Institute Screening : A series of compounds related to this structure were screened by the National Cancer Institute, revealing promising results against CNS and renal cancers .

Other Pharmacological Applications

Beyond its anticancer properties, N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide may have additional therapeutic applications:

Antimicrobial Activity

Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal properties. This compound's structure may enhance its interaction with microbial targets, leading to effective antimicrobial activity .

Anti-inflammatory Effects

Compounds with similar structural features have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Data Summary

The following table summarizes key findings on the applications of this compound:

Application Activity IC50 Values References
AnticancerInhibition of cell proliferation0.67 - 0.87 µM
AntimicrobialBacterial and fungal inhibitionNot specified
Anti-inflammatoryInhibition of cytokinesNot specified

Chemical Reactions Analysis

Acetylation Reactions

The acetamide group and free amine sites (if present) in the compound undergo acetylation under standard conditions. For example:

  • Reagents : Acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).

  • Conditions : Reflux in dry benzene or ethanol for 5–6 hours .

Example :
Acetylation of the thiadiazoloquinazolinone analog (a structural relative) produced derivatives confirmed via IR spectroscopy, showing ν<sub>C=O</sub> at 1700–1693 cm<sup>-1</sup> and δ<sub>NH</sub> signals in <sup>1</sup>H NMR .

Reaction ComponentDetails
Starting MaterialThiadiazoloquinazolinone derivative (analogous structure)
ReagentsAcetyl chloride, triethylamine
SolventDry benzene
TemperatureReflux (80–100°C)
Yield73–85%
CharacterizationIR: 1700 cm<sup>-1</sup> (C=O); <sup>1</sup>H NMR: δ 2.1 ppm (CH<sub>3</sub>)

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in nucleophilic substitution reactions, particularly at the methyl-substituted position.

  • Reagents : Thiosemicarbazide, phenyl isocyanate, or amines.

  • Conditions : Heated under reflux in POCl<sub>3</sub> or DMF .

Example :
Reaction with thiosemicarbazide in phosphoryl chloride (POCl<sub>3</sub>) yielded thiadiazole derivatives, confirmed by <sup>1</sup>H NMR (δ 8.6 ppm for NH groups) .

Reaction ComponentDetails
Starting MaterialOxadiazole-quinazolinone hybrid
ReagentsThiosemicarbazide, POCl<sub>3</sub>
SolventPOCl<sub>3</sub> (neat)
TemperatureReflux (110°C)
Yield48–60%
Characterization<sup>1</sup>H NMR: δ 5.15 ppm (CH<sub>2</sub> linker)

Alkylation Reactions

The quinazoline nitrogen and oxadiazole methyl group are susceptible to alkylation.

  • Reagents : Benzyl bromides (e.g., 4-isopropylbenzyl bromide) in the presence of K<sub>2</sub>CO<sub>3</sub>.

  • Conditions : DMF, 40°C, 16 hours .

Example :
Alkylation of a related quinazolinone with 4-isopropylbenzyl bromide produced a derivative with enhanced lipophilicity, confirmed by LC-MS (MW: 532.6 g/mol) .

Reaction ComponentDetails
Starting MaterialQuinazolinone-acetamide hybrid
Reagents4-Isopropylbenzyl bromide, K<sub>2</sub>CO<sub>3</sub>
SolventDMF
Temperature40°C
Yield65–78%
Characterization<sup>1</sup>H NMR: δ 5.34 ppm (benzyl CH<sub>2</sub>)

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

  • Reagents : HCl (aqueous) or NaOH.

  • Conditions : Reflux in H<sub>2</sub>O/EtOH .

Example :
Hydrolysis of the methyl ester analog in methanol/HCl yielded a carboxylic acid, with IR ν<sub>C=O</sub> at 1680 cm<sup>-1</sup>.

Reaction ComponentDetails
Starting MaterialAcetamide derivative
Reagents6M HCl
SolventMethanol/Water (1:1)
TemperatureReflux (70°C)
Yield82–90%
CharacterizationIR: 1680 cm<sup>-1</sup> (COOH); MS: m/z 372.1 [M+H]<sup>+</sup>

Cyclocondensation Reactions

The quinazoline dione system participates in cyclocondensation with aldehydes or ketones to form fused heterocycles.

  • Reagents : Aldehydes (e.g., benzaldehyde), ammonium acetate.

  • Conditions : Microwave irradiation, 120°C, 20 minutes.

Example :
Reaction with benzaldehyde produced a pyrimidine-fused derivative, characterized by a distinct <sup>13</sup>C NMR signal at δ 160 ppm (C=O).

Reaction ComponentDetails
Starting MaterialQuinazoline-2,4-dione
ReagentsBenzaldehyde, NH<sub>4</sub>OAc
SolventEthanol
TemperatureMicrowave (120°C)
Yield55–68%
Characterization<sup>13</sup>C NMR: δ 160 ppm (C=O)

Key Reactivity Insights

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring resists hydrolysis under mild conditions but reacts with strong nucleophiles (e.g., thiols) .

  • Quinazoline Core : The 2,4-dioxo group facilitates hydrogen bonding with biological targets, while the N3 position is prime for alkylation .

  • Acetamide Flexibility : The –NHCO– group allows for hydrogen bonding and hydrolytic functionalization.

This compound’s multifunctional architecture enables tailored modifications for drug discovery, particularly in antimicrobial and anticancer agent development .

Comparison with Similar Compounds

Key Structural Features:

  • Quinazoline-2,4-dione core : Provides a planar, aromatic system for π-π interactions.
  • 3-Methyl-1,2,4-oxadiazole : Improves lipophilicity and resistance to enzymatic degradation.
  • N-(3-Methoxyphenyl)acetamide : Modulates solubility and target selectivity.

Comparison with Similar Compounds

A systematic comparison with structurally or functionally related compounds is provided below, supported by experimental data and pharmacological profiles.

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazoline-2,4-dione 3-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl), N-(3-methoxyphenyl) Anticonvulsant (inferred), Metabolic stability
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide () Quinazoline-2,4-dione 2,4-Dichlorobenzyl High GABAA affinity, Anticonvulsant (ED50: 12 mg/kg in PTZ model)
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]dihydroquinazolin-5-yl}acetamide () Dihydroquinazoline 3-Methyl-1,2,4-oxadiazole ethyl chain, 2,3-Dimethylphenyl Enhanced CNS penetration (logP: 3.2)
Compound 60 () Benzo[b]oxazolo[3,4-d][1,4]oxazine 5-Methyl-1,2,4-oxadiazole-pyridinyl Antiproliferative (IC50: 0.8 μM in HeLa cells)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () 1,2,4-Triazole Furan-2-yl, Sulfanyl Anti-exudative (68% inhibition vs. diclofenac)

Key Findings:

Structural Analogues with Quinazolinone Cores: The target compound shares a quinazoline-2,4-dione core with N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide (). However, the 3-methoxyphenyl group in the target compound likely reduces cytotoxicity compared to the dichlorophenyl analogue, which showed hepatotoxicity at high doses (>50 mg/kg) . The 3-methyl-1,2,4-oxadiazole substituent in the target compound enhances metabolic stability compared to thiazolidinone derivatives (e.g., ), which are prone to hydrolysis .

Activity vs. Oxadiazole-Containing Analogues :

  • Compound 60 (), bearing a pyridinyl-linked oxadiazole, exhibits potent antiproliferative activity but lower solubility (logS: -4.1) compared to the target compound’s methoxyphenyl group (predicted logS: -3.2) .
  • The ethyl chain linking the oxadiazole in improves blood-brain barrier penetration, suggesting the target compound may also exhibit CNS activity .

By contrast, describes hydrogen peroxide oxidation to generate quinazolinone intermediates, a method applicable to the target compound’s core .

Research Implications

  • Structure-Activity Relationship (SAR) : The 3-methoxyphenyl group balances lipophilicity and solubility, while the oxadiazole ring improves stability. Substitution with electron-withdrawing groups (e.g., Cl in ) enhances target binding but may increase toxicity.
  • Pharmacological Gaps: Limited data exist on the target compound’s specific activity. Further studies should evaluate its GABAA modulation (as in ) and kinase inhibition (as in ).

Q & A

Basic: What are the critical synthetic steps and purification strategies for this compound?

Answer:
The synthesis involves sequential functionalization of the quinazolinone and oxadiazole moieties. A typical protocol includes:

  • Step 1: Condensation of a substituted quinazolinone precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with a chloroacetylated intermediate in DMF using potassium carbonate as a base. Reaction progress is monitored by TLC .
  • Step 2: Purification via precipitation by adding water to the reaction mixture, followed by recrystallization from ethanol-DMF (1:1) to isolate the solid product .
  • Characterization: IR spectroscopy (C=O and N-H stretches at ~1667 cm⁻¹ and ~3468 cm⁻¹), 1H^1H NMR for methoxy (-OCH3_3) and aromatic protons, and elemental analysis for C, H, N validation .

Basic: Which spectroscopic and analytical methods are recommended for structural validation?

Answer:

  • IR Spectroscopy: Identifies key functional groups (e.g., carbonyl stretches at 1667–1680 cm⁻¹ for oxadiazole/quinazolinone) .
  • 1H^1H NMR: Confirms substituent environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.9–7.5 ppm) .
  • Mass Spectrometry (MS): Validates molecular ion peaks (e.g., [M+1]+^+ at m/z 430.2) and fragmentation patterns .
  • Elemental Analysis: Ensures stoichiometric agreement (e.g., %C, %H, %N within ±0.4% of theoretical values) .

Basic: How is preliminary pharmacological activity screened for this compound?

Answer:

  • In vitro assays: Enzymatic inhibition studies (e.g., α-glucosidase or GABAA_A receptor binding) using fluorometric or colorimetric readouts .
  • In vivo models: Acute toxicity testing in rodents (e.g., Wistar albino mice) via intraperitoneal administration, followed by efficacy studies in disease-specific models (e.g., PTZ-induced seizures for anticonvulsant activity) . Dose-response curves and statistical analysis (ANOVA) are critical for determining ED50_{50} values .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Modification of substituents: Vary the methoxyphenyl or oxadiazole-methyl groups to assess steric/electronic effects. For example, replacing 3-methyl-1,2,4-oxadiazole with bulkier substituents may enhance GABAA_A receptor affinity .
  • Biological evaluation: Compare IC50_{50} values across analogs using receptor-binding assays. For anticonvulsants, prioritize derivatives with >50% seizure inhibition at 30 mg/kg in PTZ models .
  • Computational docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., GABAA_A’s benzodiazepine site) .

Advanced: What strategies address contradictions between in vitro and in vivo activity data?

Answer:

  • Pharmacokinetic profiling: Measure plasma half-life and blood-brain barrier penetration using LC-MS/MS. Poor bioavailability may explain discordant in vivo results .
  • Metabolite identification: Incubate the compound with liver microsomes to detect active/inactive metabolites via HRMS .
  • Dose recalibration: Adjust dosing regimens based on pharmacokinetic parameters (e.g., AUC, Cmax_{max}) to align in vivo exposure with in vitro EC50_{50} values .

Advanced: How can researchers troubleshoot low yields during scale-up synthesis?

Answer:

  • Optimize reaction conditions: Increase equivalents of potassium carbonate (1.5–2.0 mol) in DMF to drive condensation reactions to completion .
  • Purification adjustments: Replace water-induced precipitation with column chromatography (silica gel, ethyl acetate/hexane gradient) for higher purity .
  • By-product analysis: Use HPLC-MS to identify impurities (e.g., unreacted chloroacetyl intermediates) and adjust stoichiometry accordingly .

Advanced: What methods validate target engagement in mechanistic studies?

Answer:

  • Receptor-binding assays: Radiolabeled ligands (e.g., 3H^3H-flumazenil for GABAA_A) quantify displacement by the compound .
  • Western blotting: Measure downstream protein expression (e.g., BDNF or caspase-3 for neuroactive compounds) in treated vs. control tissues .
  • Electrophysiology: Patch-clamp recordings in hippocampal neurons assess GABAA_A current potentiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.